

Application Notes and Protocols for Tween 65 in Cell Culture Media

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tween 65, also known as Polysorbate 65, is a non-ionic surfactant used as an emulsifier and stabilizer in various applications, including pharmaceuticals and food production.[1] In the realm of biopharmaceuticals, surfactants play a crucial role in stabilizing biologic drug products by preventing surface adsorption and aggregation of proteins.[1][2] While Tween 80 and Tween 20 are the most commonly used polysorbates in monoclonal antibody (mAb) formulations, **Tween 65** is also recognized as suitable for mammalian cell culture.[3][4] Its application can be particularly beneficial in enhancing the stability and yield of recombinant proteins.

This document provides detailed application notes and protocols for the use of **Tween 65** as a component in cell culture media formulations, with a focus on mammalian cell lines such as Chinese Hamster Ovary (CHO) cells, which are widely used for the production of recombinant proteins.[5]

Mechanism of Action

Non-ionic surfactants like **Tween 65** exert their beneficial effects in cell culture through several mechanisms:

• Shear Protection: In bioreactors, cells are subjected to mechanical stress from agitation and sparging. **Tween 65** can reduce the surface tension of the culture medium, thereby



protecting cells from shear-induced damage and lysis.

- Prevention of Protein Aggregation: Recombinant proteins, particularly at high concentrations, are prone to aggregation, which can reduce their efficacy and potentially induce an immunogenic response.
 [6] Tween 65, with its amphiphilic nature, can interact with hydrophobic regions on the protein surface, preventing protein-protein aggregation and adsorption to surfaces.
- Improved Nutrient Solubility: Surfactants can aid in the solubilization of certain media components, ensuring their availability to the cells.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for **Tween 65** in cell culture applications, the following tables summarize data for the closely related polysorbates, Tween 80 and Tween 20. This information can serve as a starting point for optimizing the concentration of **Tween 65**. The primary difference between these polysorbates lies in the fatty acid ester component (Stearic acid for **Tween 65**, Oleic acid for Tween 80, and Lauric acid for Tween 20), which can influence their specific properties.

Table 1: Effect of Polysorbates on Monoclonal Antibody (mAb) Aggregation in CHO Cell Culture

Surfactant	Concentration (g/L)	Effect on mAb Aggregation	Impact on Cell Growth/Viabilit y	Reference
Polysorbate 80	0.01	Reduced aggregate formation	No negative impact observed	[6]
Polysorbate 20	0.01	Reduced aggregate formation	No negative impact observed	[6]

Table 2: General Concentration Ranges for Polysorbates in Biopharmaceutical Formulations



Surfactant	Typical Concentration Range (% w/v)	Application	Reference
Polysorbate 80	0.001 - 0.1	Stabilization of protein formulations	[7]
Polysorbate 20	0.001 - 0.1	Stabilization of protein formulations	[7]

Experimental Protocols

The following protocols provide a general framework for incorporating **Tween 65** into cell culture media. Optimization will be necessary for specific cell lines and applications.

Protocol 1: Preparation of Tween 65 Stock Solution

Objective: To prepare a sterile, concentrated stock solution of **Tween 65** for addition to cell culture media.

Materials:

- Tween 65 (high purity, suitable for cell culture)
- Cell culture grade water or a suitable buffer (e.g., PBS)
- Sterile filtration unit (0.22 µm pore size)
- Sterile storage bottles

Procedure:

- In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of **Tween 65**.
- Gently warm the **Tween 65** to reduce its viscosity for easier handling.
- Add the Tween 65 to the cell culture grade water or buffer to achieve the desired stock concentration (e.g., 10% w/v).



- Mix the solution thoroughly by gentle swirling or using a sterile magnetic stirrer until the
 Tween 65 is completely dissolved. Avoid vigorous vortexing to prevent foaming.
- Sterile-filter the **Tween 65** stock solution using a 0.22 μm filter.
- Aliquot the sterile stock solution into smaller, single-use sterile tubes or bottles.
- Store the aliquots at 2-8°C, protected from light.

Protocol 2: Optimization of Tween 65 Concentration in a Fed-Batch CHO Cell Culture

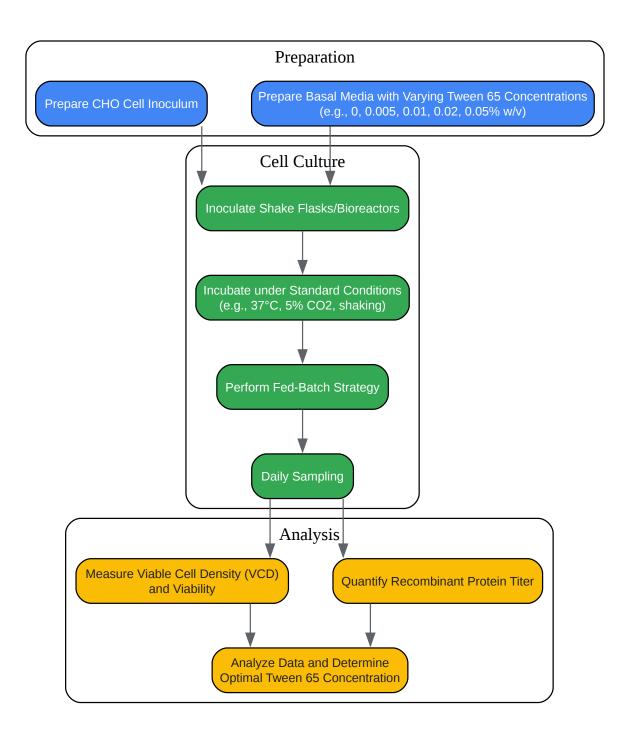
Objective: To determine the optimal concentration of **Tween 65** for maximizing viable cell density and recombinant protein titer in a fed-batch CHO cell culture.

Materials:

- CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)
- Chemically defined basal and feed media for CHO cells
- Sterile Tween 65 stock solution (from Protocol 1)
- Shake flasks or small-scale bioreactors
- Cell counting instrument (e.g., automated cell counter)
- Assay for quantifying the recombinant protein (e.g., ELISA, HPLC)

Experimental Workflow:





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Caption: Experimental workflow for optimizing **Tween 65** concentration.

Procedure:



· Preparation:

- Culture the CHO cells to obtain a sufficient number for inoculation with high viability (>95%).
- Prepare shake flasks or bioreactors containing the basal medium supplemented with different concentrations of Tween 65 (e.g., 0%, 0.005%, 0.01%, 0.02%, and 0.05% w/v).
 Include a control group with no Tween 65.

Inoculation and Culture:

- Inoculate the prepared flasks/bioreactors with the CHO cells at a predetermined seeding density (e.g., 0.3 x 10⁶ cells/mL).[5]
- Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
- Implement the established fed-batch feeding strategy throughout the culture period.

Sampling and Analysis:

- Take daily samples from each culture condition.
- For each sample, measure the viable cell density (VCD) and cell viability.
- Quantify the concentration of the recombinant protein in the culture supernatant.

Data Analysis:

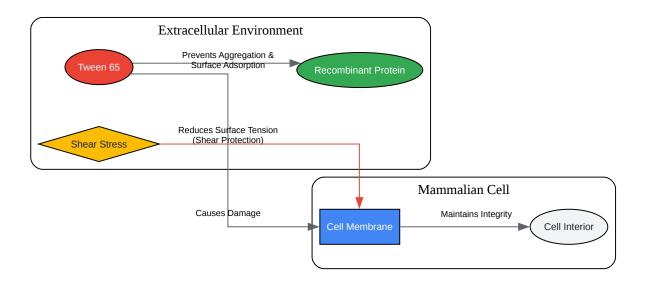
- Plot the VCD and protein titer over time for each Tween 65 concentration.
- Determine the concentration of Tween 65 that results in the highest VCD and protein titer without compromising cell viability.

Signaling Pathways and Cellular Mechanisms

While specific signaling pathways affected by **Tween 65** have not been extensively studied, the primary interaction is at the cell membrane and with secreted proteins. Non-ionic surfactants



can modulate the fluidity of the cell membrane.[8] This can have indirect effects on membrane-associated proteins and signaling, but the primary role in cell culture media is biophysical protection.



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